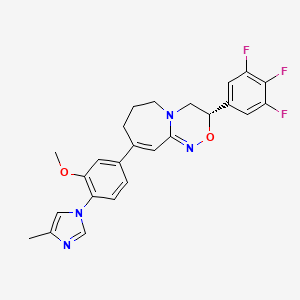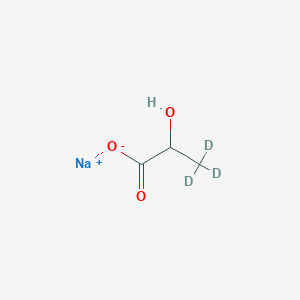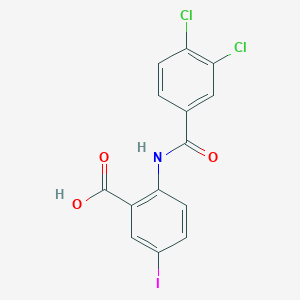
FabG1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FabG1-IN-1 is a potent inhibitor of the enzyme MabA (FabG1), which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This compound has shown significant potential in the development of new treatments for tuberculosis, particularly in combating drug-resistant strains of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FabG1-IN-1 involves several steps, starting with the preparation of the core anthranilic acid structure. This is followed by various chemical modifications to enhance its inhibitory activity against MabA. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with reagents like triethylamine (TEA) and di-tert-butyl dicarbonate (Boc2O) .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
FabG1-IN-1 primarily undergoes reduction reactions due to its role as an inhibitor of the 3-oxoacyl-ACP reductase enzyme. It interacts with the enzyme’s active site, leading to the reduction of the β-keto group to a β-hydroxy group .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include NADPH or NADH as co-factors, which are essential for the reduction process. The reactions typically occur under mild conditions, often at room temperature, to preserve the integrity of the compound .
Major Products Formed
The major product formed from the reaction of this compound with its target enzyme is the reduced form of the β-ketoacyl-ACP substrate, which is a crucial intermediate in the fatty acid synthesis pathway .
Scientific Research Applications
Mechanism of Action
FabG1-IN-1 exerts its effects by binding to the active site of the MabA (FabG1) enzyme, thereby inhibiting its activity. This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of Mycobacterium tuberculosis. The compound specifically targets the reduction of the β-keto group to a β-hydroxy group, a critical step in the biosynthesis of mycolic acids .
Comparison with Similar Compounds
Similar Compounds
FabG4 Inhibitors: Similar to FabG1-IN-1, inhibitors of the FabG4 enzyme also target the fatty acid synthesis pathway in Mycobacterium tuberculosis.
Anthranilic Acid Derivatives: These compounds share a similar core structure with this compound and have been shown to inhibit various enzymes in the fatty acid synthesis pathway.
Uniqueness
This compound is unique in its high specificity and potency against the MabA (FabG1) enzyme. Its ability to effectively inhibit this enzyme makes it a promising candidate for the development of new tuberculosis treatments, particularly for drug-resistant strains .
Properties
Molecular Formula |
C14H8Cl2INO3 |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[(3,4-dichlorobenzoyl)amino]-5-iodobenzoic acid |
InChI |
InChI=1S/C14H8Cl2INO3/c15-10-3-1-7(5-11(10)16)13(19)18-12-4-2-8(17)6-9(12)14(20)21/h1-6H,(H,18,19)(H,20,21) |
InChI Key |
UBOXQKDXBUFYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


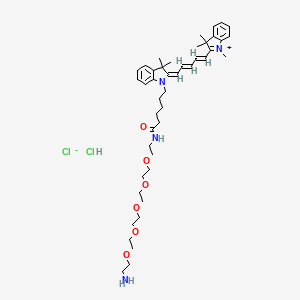
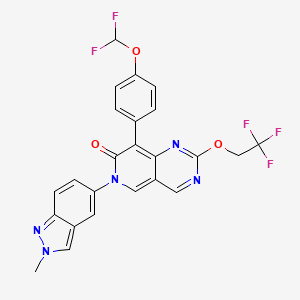
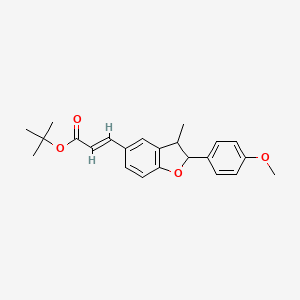
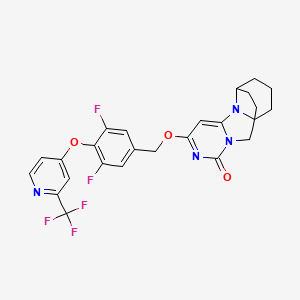
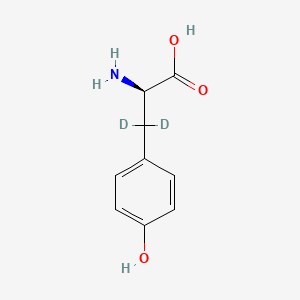
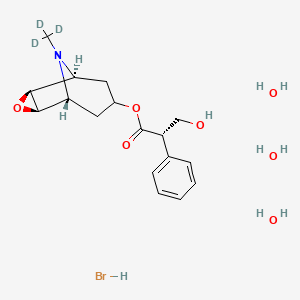
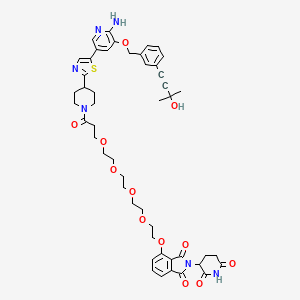
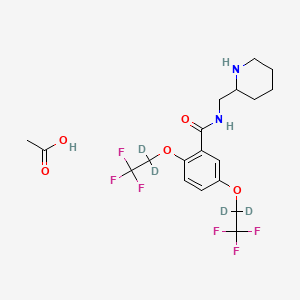
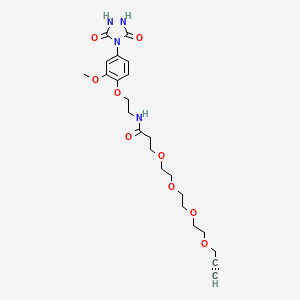
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
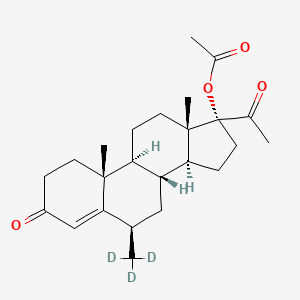
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
